Cas no 957720-01-3 ((1-methylimidazol-4-yl)boronic acid)
(1-methylimidazol-4-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- B-(1-methyl-1H-imidazol-4-yl)- Boronic acid
- (1-methylimidazol-4-yl)boronic acid
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- MDL: MFCD22188192
- Inchi: 1S/C4H7BN2O2/c1-7-2-4(5(8)9)6-3-7/h2-3,8-9H,1H3
- InChI Key: OFMUVGASVDGYKV-UHFFFAOYSA-N
- SMILES: OB(C1=CN(C)C=N1)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
(1-methylimidazol-4-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 205660-5g |
(1-Methylimidazol-4-yl)boronic acid |
957720-01-3 | 5g |
$3788.00 | 2023-09-10 | ||
| TRC | M324378-25mg |
B-(1-Methyl-1H-imidazol-4-yl)-boronic Acid |
957720-01-3 | 25mg |
$133.00 | 2023-05-17 | ||
| TRC | M324378-50mg |
B-(1-Methyl-1H-imidazol-4-yl)-boronic Acid |
957720-01-3 | 50mg |
$196.00 | 2023-05-17 | ||
| TRC | M324378-100mg |
B-(1-Methyl-1H-imidazol-4-yl)-boronic Acid |
957720-01-3 | 100mg |
$293.00 | 2023-05-17 | ||
| eNovation Chemicals LLC | Y0999764-1g |
B-(1-methyl-1H-imidazol-4-yl)- Boronic acid |
957720-01-3 | 95% | 1g |
$1000 | 2023-09-03 | |
| eNovation Chemicals LLC | Y0999764-5g |
B-(1-methyl-1H-imidazol-4-yl)- Boronic acid |
957720-01-3 | 95% | 5g |
$3000 | 2024-08-02 | |
| Chemenu | CM219491-250mg |
(1-Methyl-1H-imidazol-4-yl)boronic acid |
957720-01-3 | 95%+ | 250mg |
$1078 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1127015-250mg |
B-(1-Methyl-1H-imidazol-4-yl)boronic acid |
957720-01-3 | 95% | 250mg |
$1005 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1127015-500mg |
B-(1-Methyl-1H-imidazol-4-yl)boronic acid |
957720-01-3 | 95% | 500mg |
$1260 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1127015-1g |
B-(1-Methyl-1H-imidazol-4-yl)boronic acid |
957720-01-3 | 95% | 1g |
$2010 | 2024-07-28 |
(1-methylimidazol-4-yl)boronic acid Suppliers
(1-methylimidazol-4-yl)boronic acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on (1-methylimidazol-4-yl)boronic acid
Comprehensive Guide to (1-methylimidazol-4-yl)boronic acid (CAS No. 957720-01-3): Properties, Applications, and Industry Insights
(1-methylimidazol-4-yl)boronic acid (CAS No. 957720-01-3) is a specialized boronic acid derivative widely recognized for its role in organic synthesis and pharmaceutical research. This compound belongs to the imidazole-based boronic acids family, which has gained significant attention due to its unique reactivity in Suzuki-Miyaura cross-coupling reactions. Researchers and manufacturers value this chemical for its ability to facilitate the formation of carbon-carbon bonds, making it indispensable in drug discovery and material science applications.
The growing demand for heterocyclic boronic acids like (1-methylimidazol-4-yl)boronic acid reflects broader trends in green chemistry and catalytic processes. As industries seek more efficient synthetic routes, this compound offers advantages in atom economy and reaction selectivity. Recent studies highlight its potential in developing biocompatible materials and targeted therapeutics, aligning with current interests in personalized medicine and sustainable manufacturing.
From a structural perspective, 957720-01-3 features both an imidazole ring and a boronic acid group, creating unique electronic properties that influence its chelation behavior and solubility characteristics. These attributes make it particularly valuable for designing metal-organic frameworks (MOFs) and enzyme inhibitors. The compound's stability under various pH conditions has also sparked interest in diagnostic applications, especially in biosensor development.
Quality control parameters for (1-methylimidazol-4-yl)boronic acid typically include HPLC purity assessments and spectroscopic verification (NMR, IR). Manufacturers often optimize synthesis routes to achieve >98% purity, addressing the pharmaceutical industry's stringent requirements. Storage recommendations generally suggest anhydrous conditions at controlled temperatures to maintain the compound's hydrolytic stability over extended periods.
Emerging applications for CAS No. 957720-01-3 include its use in fluorescent probes for biological imaging and as building blocks for advanced polymer materials. The compound's compatibility with microwave-assisted synthesis techniques has further enhanced its appeal in high-throughput screening environments. These developments respond to the increasing search for time-efficient synthetic methods among research laboratories worldwide.
Regulatory considerations for imidazole boronic acid derivatives continue to evolve, with particular attention to REACH compliance and GMP standards for pharmaceutical-grade materials. Suppliers typically provide comprehensive safety data sheets (SDS) that detail proper handling procedures, though the compound generally falls into low-risk categories for standard laboratory use. The growing market for high-purity organoboron compounds suggests sustained interest in this chemical class.
Recent patent literature reveals innovative applications of (1-methylimidazol-4-yl)boronic acid in energy storage systems and catalytic converters, particularly where selective molecular recognition is required. These developments align with global trends toward renewable energy technologies and emission control solutions. The compound's ability to form stable complexes with transition metals makes it valuable for designing next-generation electrocatalysts.
For researchers sourcing 957720-01-3, important considerations include batch-to-batch consistency and supplier reliability. Many laboratories now prioritize vendors offering detailed analytical certificates and custom synthesis options. The compound's pricing structure typically reflects its purification level and packaging specifications, with research-grade materials being more accessible than GMP-certified batches.
Future prospects for (1-methylimidazol-4-yl)boronic acid appear promising, particularly in bioconjugation chemistry and therapeutic agent development. Its structural features enable the creation of novel enzyme-targeting molecules, addressing current challenges in antibiotic resistance and cancer treatment. As synthetic methodologies advance, we anticipate broader adoption of this versatile building block across multiple scientific disciplines.
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